molecular formula C8H11ClFN B2645518 2-Fluoro-2-phenylethan-1-amine hydrochloride CAS No. 64068-24-2

2-Fluoro-2-phenylethan-1-amine hydrochloride

Cat. No.: B2645518
CAS No.: 64068-24-2
M. Wt: 175.63
InChI Key: ULMDYGAIJJWADH-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClFN. It is a derivative of phenylethylamine, where a fluorine atom is substituted at the second carbon of the ethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-phenylethan-1-amine hydrochloride typically involves the fluorination of phenylethylamine derivatives. One common method includes the reaction of phenylethylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-phenylethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and activity, leading to unique biological effects. The compound may modulate signaling pathways by interacting with neurotransmitter receptors or enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-phenylethan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its chemical stability, alter its reactivity, and potentially improve its biological activity compared to its analogs. The fluorine atom’s electronegativity and small size contribute to these unique properties .

Properties

IUPAC Name

2-fluoro-2-phenylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMDYGAIJJWADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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